6-Thiophen-3-YL-1H-indazole
Overview
Description
6-Thiophen-3-YL-1H-indazole is a heterocyclic compound that features both a thiophene ring and an indazole ring. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications, suggesting that they interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various physiological changes .
Biochemical Pathways
Indazole derivatives are known to influence several biochemical pathways, leading to their diverse medicinal effects .
Result of Action
Indazole derivatives are known for their antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Biochemical Analysis
Biochemical Properties
6-Thiophen-3-YL-1H-indazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for the proliferation of cancer cells, thereby exhibiting potential anticancer properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . Furthermore, it affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, thereby exerting anticancer effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, this compound exhibits minimal toxicity and significant anticancer activity, inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, influencing metabolic flux and the levels of various metabolites. These interactions can have significant implications for the compound’s biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its biological effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of specific targeting sequences can facilitate the transport of this compound to the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indazole core . The thiophene ring can then be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of 6-Thiophen-3-YL-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Thiophen-3-YL-1H-indazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Thiophen-3-YL-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and exhibit similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring and are used in similar applications.
Uniqueness
6-Thiophen-3-YL-1H-indazole is unique due to the combination of the indazole and thiophene rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-thiophen-3-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-9-6-12-13-11(9)5-8(1)10-3-4-14-7-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVRVMTZHZABIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSC=C3)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592460 | |
Record name | 6-(Thiophen-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281203-98-3 | |
Record name | 6-(Thiophen-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 281203-98-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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